2-(Pentylsulfanyl)pyrimidine-4,6-diol
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Overview
Description
2-(Pentylsulfanyl)pyrimidine-4,6-diol is a chemical compound with the molecular formula C9H14N2O2S. It is known for its role as an agonist of the G protein-coupled receptor 84 (GPR84), which is involved in various biological processes, including inflammation and metabolism . This compound is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylsulfanyl)pyrimidine-4,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4,6-dihydroxypyrimidine.
Thioether Formation: The amino group at the 2-position is substituted with a pentylsulfanyl group using a suitable thiolating agent under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(Pentylsulfanyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The hydroxyl groups at the 4 and 6 positions can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(Pentylsulfanyl)pyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating GPR84, which is involved in immune responses and inflammation.
Medicine: Investigated for potential therapeutic applications in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to and activating GPR84, a G protein-coupled receptor predominantly expressed in immune cells. Upon activation, GPR84 triggers intracellular signaling pathways that lead to the production of pro-inflammatory cytokines and chemotaxis of immune cells. This mechanism is crucial for its role in modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-(Hexylsulfanyl)pyrimidine-4,6-diol: Another GPR84 agonist with a similar structure but a different alkyl chain length.
2-(Butylsulfanyl)pyrimidine-4,6-diol: Similar in structure but with a shorter alkyl chain.
Uniqueness
2-(Pentylsulfanyl)pyrimidine-4,6-diol is unique due to its specific alkyl chain length, which influences its binding affinity and selectivity for GPR84. This specificity makes it a valuable tool in studying the receptor’s role in inflammation and metabolism .
Properties
IUPAC Name |
4-hydroxy-2-pentylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-3-4-5-14-9-10-7(12)6-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFSMTJJBIHJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC(=CC(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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